molecular formula C7H9ClO2 B6237885 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride, Mixture of diastereomers CAS No. 867257-43-0

7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride, Mixture of diastereomers

Cat. No. B6237885
CAS RN: 867257-43-0
M. Wt: 160.6
InChI Key:
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Description

7-Oxabicyclo[2.2.1]heptane is a type of cyclic ether . It is also known as 1,4-epoxycyclohexane or 7-oxanorbornane . This compound is found in nature and has been reported to have interesting biological activity .


Synthesis Analysis

The most common method for synthesizing 7-oxabicyclo[2.2.1]heptane and its derivatives is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily .


Molecular Structure Analysis

The molecular formula of 7-oxabicyclo[2.2.1]heptane is C6H10O . The IUPAC Standard InChI is InChI=1S/C6H10O/c1-2-6-4-3-5(1)7-6/h5-6H,1-4H2 .


Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptane and its derivatives can undergo a variety of reactions. For instance, they can generate useful polymers upon oxa ring openings . 2-Methylidene-7-oxanorbornane has been used in radical-induced alkene polymerizations .


Physical And Chemical Properties Analysis

The molecular weight of 7-oxabicyclo[2.2.1]heptane is 98.1430 . The heat of formation (ΔfH° liquid) is -223.9 ± 2.0 kJ/mol, and the heat of combustion (ΔcH° liquid) is -3566.3 ± 1.5 kJ/mol .

Mechanism of Action

While the specific mechanism of action for “7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride, Mixture of diastereomers” is not mentioned in the search results, it’s worth noting that 7-oxanorbornanes are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .

Safety and Hazards

When handling 7-oxabicyclo[2.2.1]heptane, it’s important to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

7-Oxabicyclo[2.2.1]heptane and its derivatives have potential for further exploration due to their interesting biological properties and their role in the synthesis of various natural products and bioactive compounds . They permit to generate a wide chemodiversity in a highly stereoselective manner .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Chlorine gas", "Sodium hydroxide", "Sodium hypochlorite", "Acetic acid", "Sodium acetate", "Phosphorus pentachloride", "Dimethylformamide" ], "Reaction": [ "Cyclohexene is reacted with chlorine gas in the presence of sodium hydroxide to form 2-chlorocyclohexanone.", "2-chlorocyclohexanone is then reacted with sodium hypochlorite in acetic acid to form 7-oxabicyclo[2.2.1]heptane-2-one.", "7-oxabicyclo[2.2.1]heptane-2-one is then reacted with phosphorus pentachloride in dimethylformamide to form 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride, a mixture of diastereomers." ] }

CAS RN

867257-43-0

Product Name

7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride, Mixture of diastereomers

Molecular Formula

C7H9ClO2

Molecular Weight

160.6

Purity

95

Origin of Product

United States

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